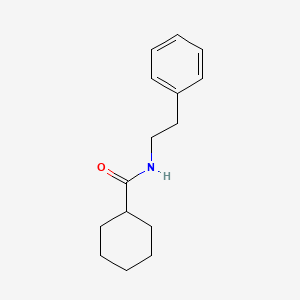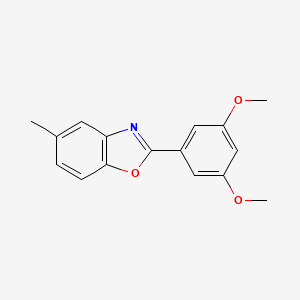
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the activity of protein kinases such as AKT and mTOR, which are involved in cell growth and survival. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Méthodes De Synthèse
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with 5-propylthiophene-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in its pure form.
Applications De Recherche Scientifique
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In infectious disease research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
5-propyl-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-3-13-8-12(10-19-13)14(18)17-16-9-11-4-6-15-7-5-11/h4-10H,2-3H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCPGPBYHNPSV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N'-[(E)-pyridin-4-ylmethylidene]thiophene-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
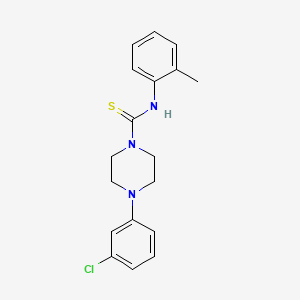
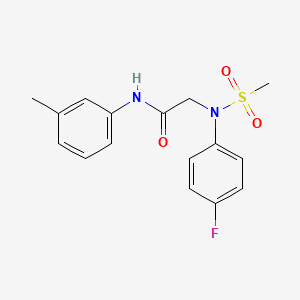
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
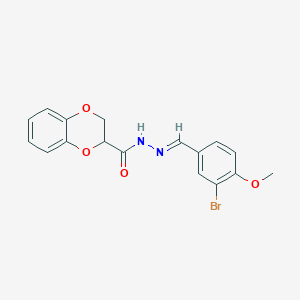
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)
